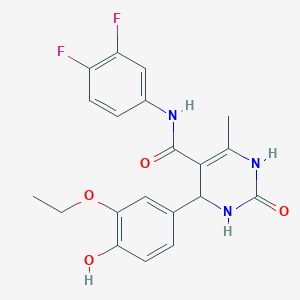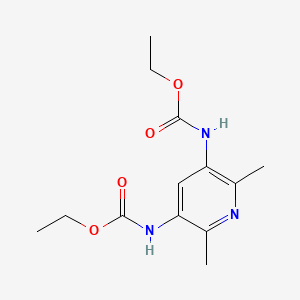![molecular formula C22H22N2O4 B11627041 Ethyl 4-{[3-(ethoxycarbonyl)phenyl]amino}-8-methylquinoline-3-carboxylate](/img/structure/B11627041.png)
Ethyl 4-{[3-(ethoxycarbonyl)phenyl]amino}-8-methylquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- Starting materials: 3-(ethoxycarbonyl)aniline and the esterified quinoline intermediate.
- Reaction: Nucleophilic substitution reaction.
- Conditions: Reflux in a suitable solvent such as dichloromethane.
Industrial Production Methods
Industrial production of Ethyl 4-{[3-(ethoxycarbonyl)phenyl]amino}-8-methylquinoline-3-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, optimization of reaction conditions and purification processes is crucial to meet industrial standards.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[3-(ethoxycarbonyl)phenyl]amino}-8-methylquinoline-3-carboxylate typically involves a multi-step process. One common method starts with the preparation of the quinoline core, followed by the introduction of the ethyl ester and amino groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.
-
Step 1: Synthesis of Quinoline Core
- Starting materials: Aniline derivatives and β-ketoesters.
- Reaction: Friedländer synthesis, which involves the condensation of aniline derivatives with β-ketoesters in the presence of an acid catalyst.
- Conditions: Reflux in ethanol or another suitable solvent.
化学反応の分析
Types of Reactions
Ethyl 4-{[3-(ethoxycarbonyl)phenyl]amino}-8-methylquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ester group to an alcohol or other derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the amino or ester groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Halogenating agents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Formation of quinoline N-oxides or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted quinolines.
科学的研究の応用
Ethyl 4-{[3-(ethoxycarbonyl)phenyl]amino}-8-methylquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s quinoline core makes it a potential candidate for developing antimalarial, antibacterial, and anticancer agents.
Materials Science: Its unique structure allows for the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound can be used as a probe to study enzyme interactions and cellular pathways.
Industrial Applications: It can serve as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
作用機序
The mechanism of action of Ethyl 4-{[3-(ethoxycarbonyl)phenyl]amino}-8-methylquinoline-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The quinoline core can intercalate with DNA, disrupting replication and transcription processes, which is useful in anticancer research.
類似化合物との比較
Ethyl 4-{[3-(ethoxycarbonyl)phenyl]amino}-8-methylquinoline-3-carboxylate can be compared with other quinoline derivatives:
Chloroquine: An antimalarial drug with a similar quinoline core but different functional groups.
Quinoline-3-carboxylic acid: A simpler derivative with fewer functional groups, used in various chemical syntheses.
8-Hydroxyquinoline: Known for its metal-chelating properties and use in analytical chemistry.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which provides versatility in chemical reactions and potential applications. Its structure allows for targeted modifications, making it a valuable compound in research and industry.
特性
分子式 |
C22H22N2O4 |
|---|---|
分子量 |
378.4 g/mol |
IUPAC名 |
ethyl 4-(3-ethoxycarbonylanilino)-8-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C22H22N2O4/c1-4-27-21(25)15-9-7-10-16(12-15)24-20-17-11-6-8-14(3)19(17)23-13-18(20)22(26)28-5-2/h6-13H,4-5H2,1-3H3,(H,23,24) |
InChIキー |
KHISIDQXZCSNFM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=CC=C1)NC2=C(C=NC3=C(C=CC=C32)C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-Oxo-2-phenylethyl)sulfanyl]-3-phenethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one](/img/structure/B11626963.png)

![(4E)-4-[hydroxy(phenyl)methylidene]-5-(4-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B11626973.png)
![Ethyl 6-[4-(benzyloxy)phenyl]-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate](/img/structure/B11626974.png)

![2-(4-chlorophenyl)-3-(3-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}propyl)quinazolin-4(3H)-one](/img/structure/B11626991.png)
![N'-{[(3,4-dimethoxyphenyl)carbonyl]oxy}pyridine-4-carboximidamide](/img/structure/B11627006.png)
![2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B11627007.png)
![4-(4-tert-butylphenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B11627008.png)
![methyl 2-{3-hydroxy-5-(4-methylphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11627012.png)
![3-{1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-[(4-methoxyphenyl)carbonyl]hydrazinyl}-N,N-diethylpropanamide](/img/structure/B11627017.png)
![N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N'-(3-chlorophenyl)urea](/img/structure/B11627024.png)
![(5Z)-2-(4-chlorophenyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11627029.png)
